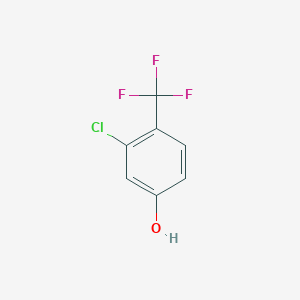

3-Chloro-4-(trifluoromethyl)phenol

Overview

Description

3-Chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O. It is a colorless or pale yellow liquid with a distinctive aromatic odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It’s known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . In the context of analgesics, these compounds have been shown to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s known that trifluoromethyl group-containing compounds can interact with their targets in a variety of ways . For instance, in the case of analgesics, these compounds have been shown to relieve pain by depressing peripheral and centrally mediated pain by opioid independent systems .

Biochemical Pathways

It’s known that trifluoromethyl group-containing compounds can affect a variety of biochemical pathways . In the context of analgesics, these compounds have been shown to interact with the pain pathway .

Result of Action

It’s known that trifluoromethyl group-containing compounds can have a variety of effects at the molecular and cellular level . For instance, in the context of analgesics, these compounds have been shown to have potent analgesic efficacy and an ultrashort to long duration of action .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(trifluoromethyl)phenol plays a role in biochemical reactions, particularly in the synthesis of inhibitors targeting KRAS G12D, one of the most commonly mutated oncogenes found in a variety of cancers

Cellular Effects

It has been used in the synthesis of inhibitors targeting KRAS G12D , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which can be resonance stabilized

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)phenol typically involves the chlorination of 4-(trifluoromethyl)phenol. One common method includes the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs phase-transfer catalysis to enhance reaction rates and yields. A crown-ether phase transfer catalyst is used to facilitate the reaction between 4-(trifluoromethyl)phenol and a chlorinating agent in a mixed solvent system of dimethyl sulfoxide (DMSO) and toluene. This method is advantageous due to its high yield, short reaction time, and ease of product separation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.

Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield dechlorinated or defluorinated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of phenolic ethers or amines.

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of dechlorinated or defluorinated phenols.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)phenol: Lacks the chloro group, making it less reactive in substitution reactions.

3-Chloro-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

4-Chloro-3-(trifluoromethyl)aniline: Contains an amino group instead of a hydroxyl group, leading to different biological activities.

Uniqueness

3-Chloro-4-(trifluoromethyl)phenol is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct electronic and steric effects. These effects enhance its reactivity in substitution reactions and its potential as a versatile building block in organic synthesis .

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFQPAJCFHNHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate](/img/structure/B2790741.png)

![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)

![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)

![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)

![N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2790753.png)

![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)

![1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2790755.png)

![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2790756.png)